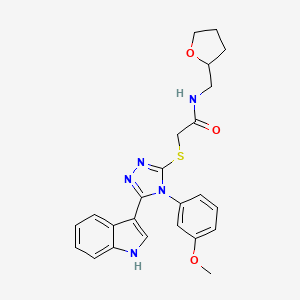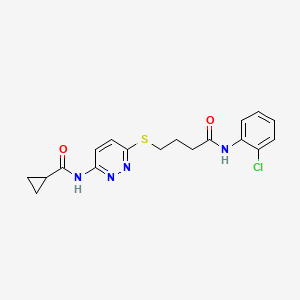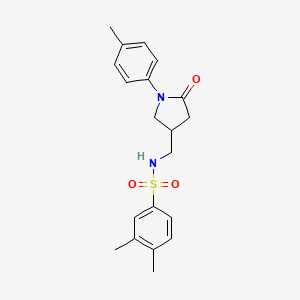![molecular formula C18H25N3O7S B2924372 1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866050-23-9](/img/structure/B2924372.png)
1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C18H25N3O7S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s important to note that understanding the molecular structure can help in predicting the compound’s properties and reactivity.Applications De Recherche Scientifique
Aromatic Nucleophilic Substitution Reactions
The compound's derivatives have been studied in the context of aromatic nucleophilic substitution reactions. For instance, the effects of ortho substituents on the mechanism of these reactions in dipolar aprotic solvents have been a subject of investigation. Such studies contribute to understanding the intricate mechanisms involved in chemical reactions, essential for developing new synthetic methodologies and materials (Emokpae, Uwakwe, & Hirst, 1993).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using derivatives of this chemical. For example, a high-yielding synthesis of various substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in a Pictet–Spengler reaction is a significant achievement (Liu, Jian, Sebhat, & Nargund, 2006).
Sulfur-Transfer Reagent Applications
The compound and its derivatives have been utilized as sulfur-transfer reagents in reactions with diamines. This has led to the preparation of various sulfur-nitrogen heterocycles, highlighting its versatility in organic synthesis (Bryce, 1984).
Hydrogen Bonding Studies
Investigations into hydrogen bonding in proton-transfer compounds with aliphatic nitrogen Lewis bases, including morpholine and piperidine derivatives, have been conducted. These studies are crucial for understanding molecular interactions and designing materials and drugs with specific properties (Smith, Wermuth, & Sagatys, 2011).
Biological Activity Evaluation
Synthesis and biological evaluation of derivatives, such as 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been carried out. These activities include screening against enzymes like butyrylcholinesterase and involve molecular docking studies to understand the binding affinity and orientation in active sites of proteins (Khalid et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-12-10-19(11-13(2)28-12)16-4-3-15(9-17(16)21(24)25)29(26,27)20-7-5-14(6-8-20)18(22)23/h3-4,9,12-14H,5-8,10-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGASQFYYDUPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)
![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)